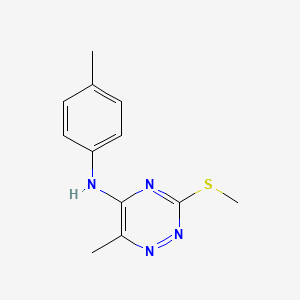![molecular formula C22H26N2O3 B5308622 3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone](/img/structure/B5308622.png)
3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is also known as NSC745887 or LMP-420 and is a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. Moreover, it has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone is its potential as a new drug candidate for the treatment of cancer, inflammation, and neurological disorders. It has shown promising results in preclinical studies and may have fewer side effects than currently available drugs. However, one of the main limitations of this compound is its complex synthesis method, which may limit its availability for further research.
Future Directions
There are several future directions for the research on 3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone. One of the main directions is the optimization of the synthesis method to increase the yield and purity of the final product. Moreover, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs. Additionally, more studies are needed to explore the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis method of 3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone is complex and involves several steps. The first step involves the reaction of 3-(4-morpholinyl)propylamine with phthalic anhydride to form 3-(4-morpholinyl)propyl phthalimide. The second step involves the reaction of benzyl bromide with 3-(4-morpholinyl)propyl phthalimide to form this compound. This synthesis method has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone has shown potential applications in various fields of scientific research. One of the main applications is in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-benzyl-3-hydroxy-2-(3-morpholin-4-ylpropyl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21-19-9-4-5-10-20(19)22(26,17-18-7-2-1-3-8-18)24(21)12-6-11-23-13-15-27-16-14-23/h1-5,7-10,26H,6,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNASVJEXMXHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5308543.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5308556.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5308570.png)
![3-benzyl-5-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308576.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B5308583.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5308596.png)

![ethyl 4-{2-(benzoylamino)-3-[4-(methylthio)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5308604.png)
![7-(3,4-difluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5308623.png)
![N-(2,5-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5308631.png)
![N-(3-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5308636.png)
![N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]](/img/structure/B5308651.png)
![(2R*,3S*,6R*)-3-phenyl-5-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5308654.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5308658.png)